molecular formula C8H13NO B13803105 6-Methyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 26625-33-2

6-Methyl-6-azabicyclo[3.2.1]octan-3-one

Cat. No.: B13803105
CAS No.: 26625-33-2
M. Wt: 139.19 g/mol
InChI Key: MUCNHUJKPWFZRA-UHFFFAOYSA-N
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Description

6-Methyl-6-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-6-azabicyclo[3.2.1]octan-3-one can be synthesized through a multi-step process starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthetic route involves the following steps :

    Opening of the lactone ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.

    Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.

    Stereoselective Reduction: The amino alcohols undergo stereoselective reduction to produce (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different stereoisomers of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .

Scientific Research Applications

6-Methyl-6-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-azabicyclo[3.2.1]octan-3-one is unique due to its specific structural configuration and the presence of a methyl group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

26625-33-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3

InChI Key

MUCNHUJKPWFZRA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CC(=O)C2

Origin of Product

United States

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